molecular formula C23H15BrN2 B12629974 5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole CAS No. 918948-25-1

5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole

Cat. No.: B12629974
CAS No.: 918948-25-1
M. Wt: 399.3 g/mol
InChI Key: DYZSOZKCHWODRE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole can be compared with other imidazole derivatives such as:

    1,2-Diphenyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and applications.

    5-Bromo-1,2-diphenyl-1H-benzo[d]imidazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

918948-25-1

Molecular Formula

C23H15BrN2

Molecular Weight

399.3 g/mol

IUPAC Name

5-bromo-1,2-diphenylbenzo[e]benzimidazole

InChI

InChI=1S/C23H15BrN2/c24-20-15-21-22(19-14-8-7-13-18(19)20)26(17-11-5-2-6-12-17)23(25-21)16-9-3-1-4-10-16/h1-15H

InChI Key

DYZSOZKCHWODRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5C(=C3)Br

Origin of Product

United States

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